(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Urokinase Receptor Targeting
A study involved virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of various compounds including analogues of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide. These compounds were evaluated for their effects on breast tumor metastasis, demonstrating abilities to block angiogenesis and induce apoptosis in certain breast cancer cell lines (Wang et al., 2011).
KCNQ2 Opener Activity
Another study synthesized N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and related compounds, exhibiting activity as KCNQ2 openers. These substances were found to be effective in reducing neuronal hyperexcitability in rat hippocampal slices, demonstrating their potential in neurological applications (Wu et al., 2004).
Photopolymerization and Photoinitiators
A study on acrylated naphthalimide initiators, structurally related to this compound, explored their photopolymerization behavior. These compounds exhibited good initiating performance and stability in their cured films, indicating their potential use in materials science and polymer chemistry (Yang et al., 2018).
Inhibitors of Histone Deacetylases
Research on N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, related to this compound, found these compounds to be nanomolar inhibitors of human histone deacetylases. This suggests potential therapeutic applications in oncology and epigenetic regulation (Bressi et al., 2010).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(4-2-16-1-3-19-20(11-16)26-15-25-19)22-12-17-5-8-23(9-6-17)13-18-7-10-27-14-18/h1-4,7,10-11,14,17H,5-6,8-9,12-13,15H2,(H,22,24)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYCLPZANSLMT-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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